4-Amino-3-bromophenol hydrochloride
Description
Structural Significance and Functional Group Analysis
The chemical behavior of 4-Amino-3-bromophenol (B183259) hydrochloride is dictated by the electronic and steric interplay of its three functional groups attached to the benzene (B151609) ring: an amino (-NH2) group, a hydroxyl (-OH) group, and a bromine (-Br) atom.
Amino (-NH2) and Hydroxyl (-OH) Groups: Both the amino and hydroxyl groups are powerful activating, ortho-, para- directing groups in electrophilic aromatic substitution reactions. They possess lone pairs of electrons on the nitrogen and oxygen atoms, respectively, which can be donated to the aromatic π-system through resonance (+R effect). nih.govgoogle.com This resonance effect significantly increases the electron density of the benzene ring, particularly at the positions ortho and para to the substituent, making the ring more nucleophilic and thus more reactive towards electrophiles. google.com Their inductive effects (-I effect), stemming from the electronegativity of nitrogen and oxygen, are weaker and are outweighed by the strong electron-donating resonance effect. mdpi.com
| Property | Data |
| IUPAC Name | 4-Amino-3-bromophenol hydrochloride |
| CAS Number | 858014-01-4 |
| Molecular Formula | C₆H₇BrClNO |
| Molecular Weight | 224.48 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1O)Br)N.Cl |
| InChI Key | JIRZAMLWKLMYLD-UHFFFAOYSA-N |
Historical Context of Halogenated Aminophenols in Synthetic Organic Chemistry
Halogenated aminophenols belong to a broader class of halogenated aromatic compounds (aryl halides) that have been fundamental to the evolution of synthetic organic chemistry for over a century. Their importance stems from their ability to participate in a wide range of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Historically, the use of aryl halides was central to reactions like the Ullmann condensation , first reported by Fritz Ullmann in 1905. wikipedia.org This copper-catalyzed reaction enabled the formation of diaryl ethers from an aryl halide and a phenol (B47542), a foundational transformation in synthetic chemistry. wikipedia.orgnih.gov Related Ullmann-type reactions, such as the Goldberg reaction (C-N coupling) and the Hurtley reaction (C-C coupling), further expanded the utility of aryl halides as precursors for complex molecules. nih.gov These early methods often required harsh conditions, including high temperatures and stoichiometric amounts of copper metal. nih.gov
The latter half of the 20th century saw the advent of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which revolutionized the synthesis of anilines from aryl halides. nih.govchemrxiv.org These modern methods offer milder reaction conditions and greater functional group tolerance, making halogenated anilines and phenols indispensable building blocks.
Within this historical framework, halogenated aminophenols like this compound emerged as particularly useful intermediates. The presence of the halogen atom (bromine) provides a reactive handle for these critical cross-coupling reactions, while the amino and hydroxyl groups offer sites for further functionalization or can be used to tune the electronic properties and solubility of the target molecule. Their role as precursors in the pharmaceutical, dye, and photographic industries has been well-documented. google.com The development of reliable, regioselective methods for halogenating organic compounds continues to be a significant area of research, underscoring the sustained importance of these intermediates in modern synthesis.
Foundational Research Areas Pertaining to this compound
The primary foundational research area for this compound is its application as a key intermediate in medicinal chemistry, specifically for the synthesis of targeted therapeutics like tyrosine kinase inhibitors (TKIs) . researchgate.net Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways that govern cell growth, proliferation, and differentiation. Aberrant kinase activity is a hallmark of many types of cancer, making TKIs a vital class of anticancer drugs. jacobacci.com
Research has demonstrated the importance of the closely related analog, 4-amino-3-chlorophenol, as an essential building block for several commercially available TKIs. For instance, it is a key intermediate in the synthesis of:
Tivozanib: A potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor used in the treatment of renal cell carcinoma. google.comresearchgate.net
Lenvatinib: A multi-kinase inhibitor used to treat thyroid cancer and other malignancies. google.comresearchgate.net
The molecular structure of this compound makes it an ideal precursor for constructing the core scaffolds of such inhibitors. The amino group is often used to build a quinazoline or a related heterocyclic ring system, while the halogenated phenol portion can be modified through reactions like the Ullmann condensation or other cross-coupling methods to introduce other aromatic fragments. The bromine atom serves as a reliable leaving group for these synthetic transformations.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-3-bromophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHIZQYVQNUBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696079 | |
| Record name | 4-Amino-3-bromophenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858014-01-4 | |
| Record name | 4-Amino-3-bromophenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Development for 4 Amino 3 Bromophenol Hydrochloride
Multi-Step Synthesis from Precursor Molecules
A common and effective pathway to synthesize 4-Amino-3-bromophenol (B183259) starts from 3-nitro-4-aminophenol. google.comgoogle.com This process involves a sequence of diazotization, Sandmeyer bromination, and a final reduction step. The hydrochloride salt is typically formed in the final stage of the synthesis.
Diazotization Reactions for Aromatic Amines
Diazotization is a cornerstone reaction in aromatic chemistry, allowing for the conversion of a primary aromatic amine into a diazonium salt. masterorganicchemistry.com This transformation is crucial as the diazonium group is an excellent leaving group (N₂), facilitating subsequent nucleophilic substitution reactions that are otherwise difficult to achieve. masterorganicchemistry.comorganic-chemistry.org
In the synthesis of 4-Amino-3-bromophenol, the precursor 3-nitro-4-aminophenol is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid. google.comgoogle.com The reaction is performed at low temperatures (0-10°C) to maintain the stability of the resulting diazonium salt. google.comgoogle.com The general mechanism involves the formation of the nitrosonium ion (NO⁺), which is then attacked by the amino group of the aromatic amine. masterorganicchemistry.com A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium salt. masterorganicchemistry.com
Table 1: Reaction Parameters for the Diazotization of 3-nitro-4-aminophenol
| Parameter | Value/Condition | Source |
|---|---|---|
| Starting Material | 3-nitro-4-aminophenol | google.comgoogle.com |
| Reagents | Sodium nitrite, Hydrobromic acid | google.comgoogle.com |
| Temperature | 0-10°C | google.comgoogle.com |
| Reaction Time | 1-3 hours | google.comgoogle.com |
Sandmeyer Bromination for Halogen Incorporation
The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via its diazonium salt. organic-chemistry.org It is particularly useful for introducing halides, such as bromine, onto an aromatic ring with high regioselectivity. masterorganicchemistry.comnih.gov The reaction typically employs a copper(I) salt, such as cuprous bromide (CuBr), as a catalyst. masterorganicchemistry.comorganic-chemistry.org
Following the diazotization of 3-nitro-4-aminophenol, the resulting diazonium salt solution is added to a solution of cuprous bromide in hydrobromic acid. google.comgoogle.com The mixture is heated to facilitate the substitution of the diazonium group with a bromine atom, yielding 3-nitro-4-bromophenol. google.comgoogle.com The use of a copper(I) catalyst is crucial for the efficiency of this transformation. organic-chemistry.orgnih.gov
Table 2: Conditions for Sandmeyer Bromination
| Parameter | Value/Condition | Source |
|---|---|---|
| Starting Material | 3-nitrophenol-4-diazonium salt solution | google.comgoogle.com |
| Reagents | Cuprous bromide, Hydrobromic acid | google.comgoogle.com |
| Temperature | 40-50°C | google.comgoogle.com |
| Reaction Time | 1-2 hours | google.com |
Chemoselective Reduction of Nitro Moieties
The final key step in the synthesis is the chemoselective reduction of the nitro group in 3-nitro-4-bromophenol to an amino group, yielding the target molecule, 4-Amino-3-bromophenol. google.comgoogle.com It is essential that the reduction method is selective for the nitro group and does not affect the bromine atom or the hydroxyl group on the aromatic ring.
A variety of reducing agents can be employed for this transformation. One documented method utilizes hydrazine (B178648) hydrate (B1144303) in the presence of an iron oxide catalyst (such as ferric oxide or ferroso-ferric oxide) in an ethanol (B145695) solution. google.com This method is noted for being a more environmentally friendly alternative to traditional methods that use iron powder in acidic conditions, which can generate large amounts of iron sludge. google.com The reaction mixture is heated to reflux to drive the reduction to completion. google.com
Table 3: Parameters for the Reduction of 3-nitro-4-bromophenol
| Parameter | Value/Condition | Source |
|---|---|---|
| Starting Material | 3-nitro-4-bromophenol | google.com |
| Reagents | Hydrazine hydrate, Iron oxide catalyst | google.com |
| Solvent | Ethanol | google.com |
| Temperature | 50-100°C to reflux | google.com |
| Reaction Time | 2-5 hours | google.comgoogle.com |
Strategic Approaches for Optimized Yield and Purity in Laboratory Synthesis
To optimize the yield and purity of 4-Amino-3-bromophenol hydrochloride, careful control over each synthetic step is paramount. The stability of the diazonium salt is critical, necessitating strict temperature control during its formation and subsequent reaction. google.comgoogle.com
Post-reaction workup and purification are also key. For instance, after the Sandmeyer reaction, the product 3-nitro-4-bromophenol can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration. google.comgoogle.com Similarly, after the reduction step, the crude product can be obtained by filtration and then purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. google.com Adjusting the pH of the solution can also be used to facilitate the precipitation of the product. google.com
Innovations in Sustainable Synthesis Protocols
Recent research has focused on developing more sustainable and environmentally friendly synthetic protocols. One such innovation is the use of polymer-supported reagents, which can simplify the purification process and allow for the recycling of the reagent. For example, polymer-supported bromide has been used for the diazotization-bromination of aromatic amines in a Sandmeyer-type reaction. researchgate.net These solid-phase reagents can be easily removed by filtration, and the spent polymeric reagents can often be regenerated and reused multiple times with minimal loss of activity. researchgate.net
In the context of the reduction of nitroarenes, the use of catalytic transfer hydrogenation with reagents like hydrazine hydrate and an iron oxide catalyst is considered a greener alternative to stoichiometric metal reductants like iron powder. google.comgoogle.com This approach reduces the generation of metallic waste, which is a significant issue in industrial-scale synthesis. google.com
Chemical Reactivity and Mechanistic Studies of 4 Amino 3 Bromophenol Hydrochloride
Electrophilic Aromatic Substitution: Regioselectivity and Directing Effects
The benzene (B151609) ring of 4-Amino-3-bromophenol (B183259) is rendered highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly activating amino (-NH₂) and hydroxyl (-OH) groups. Both of these are ortho, para-directing substituents, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. byjus.comprepchem.com The bromine atom, a halogen, is a deactivating group but is also ortho, para-directing. prepchem.com
In the case of 4-Amino-3-bromophenol hydrochloride, the amino group exists as the protonated ammonium (B1175870) salt (-NH₃⁺) under acidic conditions. The -NH₃⁺ group is a strongly deactivating, meta-directing group. However, in neutral or basic media, the free amino group (-NH₂) exerts its powerful activating and ortho, para-directing influence.
The regioselectivity of electrophilic substitution on the 4-Amino-3-bromophenol ring is a result of the synergistic and competitive directing effects of the three substituents. The available positions for substitution are C2, C5, and C6.
The Hydroxyl Group (-OH): Directs ortho (C2, C6) and para (C5).
The Amino Group (-NH₂): Directs ortho (C5) and para (C2).
The Bromo Group (-Br): Directs ortho (C2, C4 - occupied) and para (C6).
The powerful activating nature of the hydroxyl and amino groups dominates the deactivating effect of the bromine. The positions most activated are those that are ortho or para to both the -OH and -NH₂ groups, if sterically accessible. In this molecule, position C5 is ortho to the amino group and para to the hydroxyl group, making it a highly likely site for electrophilic attack. Position C2 is ortho to the hydroxyl group and para to the amino group, but also ortho to the bromine, which may introduce some steric hindrance. Position C6 is ortho to the hydroxyl group and meta to the amino group, but para to the bromine.
Therefore, the primary sites of electrophilic attack are expected to be C5 and C2, with the exact product distribution depending on the nature of the electrophile and the reaction conditions. For instance, in reactions like nitration or halogenation, a mixture of isomers could be anticipated.
Nucleophilic Aromatic Substitution: Reactivity at Bromine-Substituted Positions
Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAᵣ) if they are substituted with strong electron-withdrawing groups. google.comresearchgate.net In 4-Amino-3-bromophenol, the bromine atom can act as a leaving group in SNAᵣ reactions. The rate of such reactions is significantly influenced by the electronic nature of the other substituents on the ring.
The amino (-NH₂) and hydroxyl (-OH) groups are electron-donating, which generally deactivates the ring towards nucleophilic attack. However, the presence of these groups can also stabilize the intermediate Meisenheimer complex formed during the reaction, particularly if they are ortho or para to the site of substitution. google.com
In 4-Amino-3-bromophenol, the amino group is ortho to the bromine atom, and the hydroxyl group is para. These positions are ideal for stabilizing the negative charge that develops in the ring during the addition of a nucleophile. This stabilization can facilitate the displacement of the bromide ion. It has been noted that activating groups can, under certain conditions, facilitate SₙAr reactions. researchgate.net For instance, the reaction of 4-Amino-3-bromophenol with strong nucleophiles, such as alkoxides or amines at elevated temperatures, could lead to the substitution of the bromine atom.
Transformations Involving the Amino Group
The amino group in 4-Amino-3-bromophenol is a key site for a variety of chemical transformations, including diazotization and derivatization reactions.
Diazo Chemistry and Coupling Reactions
Primary aromatic amines, such as the one present in 4-Amino-3-bromophenol, can be converted to diazonium salts upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). umich.edulibretexts.org This process is known as diazotization. The resulting diazonium salt of 4-Amino-3-bromophenol would be a versatile intermediate.
Diazonium salts are highly useful in synthesis and can undergo a variety of subsequent reactions. For instance, they can be used in Sandmeyer reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN) or in Schiemann reactions to introduce fluorine. Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with activated aromatic compounds, such as phenols and anilines, to form brightly colored azo dyes. byjus.com The coupling reaction with the diazonium salt of 4-Amino-3-bromophenol would likely occur at the para position of the coupling partner due to steric considerations. For example, coupling with phenol (B47542) would yield a hydroxy-substituted azobenzene (B91143) derivative.
Derivatization for Functionalization (e.g., Acylation, Alkylation)
The nucleophilic nature of the amino group allows for its ready derivatization through acylation and alkylation.
Acylation: The amino group of 4-Amino-3-bromophenol can be selectively acylated to form amides. Acylation is often carried out using acylating agents like acetic anhydride (B1165640) or acetyl chloride. In aminophenols, the amino group is generally more nucleophilic than the hydroxyl group, allowing for selective N-acylation under appropriate conditions. For instance, the reaction of 4-aminophenol (B1666318) with acetic anhydride is a standard method for the synthesis of paracetamol (acetaminophen). A similar selective N-acylation of 4-Amino-3-bromophenol would be expected to yield N-(2-bromo-4-hydroxyphenyl)acetamide. To ensure selectivity, the reaction is often carried out under neutral or slightly basic conditions.
Alkylation: The amino group can also be alkylated using alkyl halides. However, direct alkylation of aminophenols can often lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. To achieve selective N-alkylation, a common strategy involves the initial protection of the hydroxyl group, followed by alkylation of the amino group and subsequent deprotection. Alternatively, reductive amination, involving the reaction of the aminophenol with an aldehyde or ketone in the presence of a reducing agent, can be employed for selective N-alkylation.
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in 4-Amino-3-bromophenol can undergo reactions typical of phenols, such as ether and ester formation.
Ether and Ester Formation
Ether Formation: The hydroxyl group can be converted into an ether through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a base to form a phenoxide ion, which then acts as a nucleophile and displaces a halide from an alkyl halide to form an ether. To achieve selective O-alkylation in the presence of the amino group, it is often necessary to first protect the amino group, for example, by acylation. After the etherification of the phenolic hydroxyl group, the protecting group on the amine can be removed by hydrolysis to yield the O-alkylated aminophenol.
Ester Formation: The phenolic hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Direct esterification with a carboxylic acid (Fischer esterification) is generally not efficient for phenols. More commonly, phenols are acylated using acid chlorides or anhydrides in the presence of a base. As with O-alkylation, selective O-acylation of the hydroxyl group in 4-Amino-3-bromophenol would likely require protection of the more nucleophilic amino group.
Oxidative Pathways of Phenolic Compounds
The oxidative behavior of phenolic compounds, including this compound, is a complex process influenced by the substituent groups on the aromatic ring, the oxidant employed, and the reaction conditions. The presence of both an electron-donating amino group (-NH₂) and a hydroxyl group (-OH) makes the aromatic ring highly susceptible to oxidation. Conversely, the electron-withdrawing bromine atom can modulate this reactivity.
Generally, the oxidation of aminophenols can proceed through several pathways, often initiated by the formation of a phenoxy radical or a semiquinoneimine intermediate. The electrochemical oxidation of aminophenols has been a subject of significant study, providing insights into these pathways. For instance, studies on p-aminophenol have shown that its electrochemical oxidation is a quasi-reversible process that is pH-dependent. researchgate.nettsijournals.com The initial step is often the loss of an electron and a proton to form a neutral free radical, which can then undergo further oxidation. nih.gov
The relative positions of the amino and hydroxyl groups are a critical factor in determining the oxidation mechanism. researchgate.net For 4-aminophenol, oxidation leads to the formation of 4-quinoneimine. researchgate.net In acidic media, the oxidation of aminophenols on a platinum electrode can lead to the formation of polymeric films. nih.gov Spectroelectrochemical studies have been instrumental in identifying soluble oxidation products. For example, the oxidation of p-aminophenol can yield hydroquinone (B1673460) and p-benzoquinone through hydrolysis of the initially formed quinoneimine. nih.gov
While specific studies on the oxidation of this compound are scarce, it is anticipated to follow similar oxidative pathways. The initial oxidation would likely occur at the aminophenol core, potentially leading to the formation of a bromo-substituted quinoneimine. This intermediate could then undergo further reactions such as hydrolysis or polymerization. The presence of the bromine atom might influence the stability of the intermediates and the final product distribution.
Table 1: Electrochemical Oxidation Data for Related Aminophenol Compounds
| Compound | Electrode | Medium | Anodic Peak Potential (Epa) vs. Reference Electrode | Notes |
| p-Aminophenol | Carbon Paste Electrode | 0.1 M Phosphate Buffer (pH 7.0) | +0.2 V vs. Ag/AgCl | Quasi-reversible process. researchgate.netresearchgate.net |
| p-Aminophenol | Gold Electrode | Phosphate Buffer (pH 7.3) | 0.728 V vs. NHE | Standard electrode potential for the p-quinonimine/p-aminophenol half-reaction. researchgate.net |
| m-Aminophenol | SnO₂ Electrode | Aqueous Solution | - | Oxidation primarily occurs at the amino group. nih.gov |
| o-Aminophenol | Platinum Electrode | 1 M HClO₄ | - | Forms a polymeric film upon oxidation. nih.gov |
Complexation and Coordination Chemistry
The this compound molecule possesses two potential coordination sites: the amino group and the phenolic hydroxyl group. This dual functionality allows it to act as a ligand in the formation of coordination complexes with various metal ions. The hydrochloride form implies that the amino group is protonated, and deprotonation would be necessary for it to participate in coordination. The phenolic hydroxyl group can also be deprotonated to form a phenolate (B1203915), which is a strong coordinating group. The bromine substituent can influence the electronic properties of the ligand and, consequently, the stability and properties of the resulting metal complexes.
The coordination chemistry of aminophenol-derived ligands is extensive, with numerous examples of complexes with transition metals such as copper, nickel, cobalt, and iron. nih.govijiset.comacs.orgacs.orgarizona.edu These complexes exhibit a wide range of geometries and electronic properties, often influenced by the nature of the substituents on the aminophenol ring and the other ligands in the coordination sphere.
For instance, aminophenol ligands can coordinate to metal centers in a bidentate fashion through the nitrogen of the amino group and the oxygen of the phenolate group, forming stable chelate rings. nih.govacs.org The resulting complexes can have various geometries, including square planar, tetrahedral, and octahedral, depending on the metal ion and the stoichiometry of the reaction. nih.govresearchgate.net
Studies on related substituted aminophenol ligands provide insights into the expected coordination behavior of 4-Amino-3-bromophenol. For example, nickel(II) complexes with N-salicylidene-4-chloro-o-aminophenol have been synthesized and structurally characterized, revealing the formation of polynuclear clusters. Spectrophotometric studies have also been used to investigate the formation of mixed-ligand complexes of nickel(II) with aminophenols and other ligands. ijiset.comcyberleninka.ru
Cobalt complexes with derivatives of 2-aminophenol (B121084) have been shown to exhibit interesting magnetic properties, including spin crossover phenomena. nih.govacs.org The electronic structure of these complexes is highly dependent on the oxidation state of the cobalt and the specific aminophenolate ligand. nih.govacs.orgunimelb.edu.au Iron complexes with aminophenol-type ligands are also of interest, partly due to their relevance to biological systems, such as the active sites of certain enzymes. acs.orgresearchgate.net
While no specific crystal structures or detailed spectroscopic data for complexes of 4-Amino-3-bromophenol have been found in the reviewed literature, it is reasonable to predict that it would form stable complexes with a variety of transition metals. The properties of these potential complexes would be influenced by the interplay of the electronic effects of the bromo, amino, and hydroxyl substituents.
Table 2: Examples of Metal Complexes with Related Substituted Aminophenol Ligands
| Metal Ion | Ligand | Complex Formula/Structure | Coordination Geometry | Reference |
| Nickel(II) | N-salicylidene-4-chloro-o-aminophenol | Tetranuclear, hexanuclear, and decanuclear clusters | Distorted cubane (B1203433) and other complex geometries | cyberleninka.ru |
| Cobalt(II/III) | 4,6-di-tert-butyl aminophenol derivatives | Co(II)(HLAP)(tpa), Co(III)(LISQ)(tpa)(ClO₄) | Distorted octahedral | nih.govacs.orgunimelb.edu.au |
| Copper(II) | Ligands from 4-amino-antipyrine | [Cu(L)(H₂O)₂]Cl | Pentacoordinated | nih.gov |
| Iron(III) | Tris-catecholate and tris-hydroxamate ligands | - | Octahedral | researchgate.net |
This table provides examples of metal complexes with related substituted aminophenol ligands to illustrate the potential coordination chemistry of this compound. Specific data for complexes of this compound is not available in the reviewed literature.
Applications of 4 Amino 3 Bromophenol Hydrochloride in Organic Synthesis
Role as a Key Intermediate in Complex Molecule Construction
The strategic placement of the amino, bromo, and hydroxyl groups makes 4-Amino-3-bromophenol (B183259) hydrochloride a valuable intermediate in multistep synthesis. Each functional group can be addressed selectively under different reaction conditions. For instance, the amino group can be acylated or diazotized, the hydroxyl group can be etherified or esterified, and the bromine atom can be substituted via various cross-coupling reactions. This multifunctionality allows chemists to build molecular complexity in a controlled, stepwise manner. Its structural framework is often a critical starting point for elaborate molecules intended for applications in medicinal chemistry and material science. Closely related isomers and analogs are recognized as essential intermediates for producing a wide range of chemical compounds, underscoring the importance of this structural motif. researchgate.net
Precursor for Advanced Aromatic Scaffolds
4-Amino-3-bromophenol hydrochloride serves as a foundational precursor for a variety of advanced aromatic scaffolds. The inherent reactivity of its functional groups can be harnessed to construct fused heterocyclic systems. For example, through intramolecular cyclization reactions involving the amino and hydroxyl groups with a suitable reagent, it can be converted into benzoxazole (B165842) derivatives. researchgate.net Benzoxazoles are a privileged scaffold in medicinal chemistry, known for a wide range of biological activities. Furthermore, the amino and bromo functionalities allow for diverse substitutions, enabling the creation of a library of unique phenol (B47542) derivatives with tailored electronic and steric properties. researchgate.netglpbio.com
Utility in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann)
The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.
Suzuki Coupling: In this palladium-catalyzed reaction, the bromine atom can be coupled with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. This is a highly reliable method for constructing biaryl systems or introducing alkyl or vinyl substituents at the 3-position. nih.gov
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst. While the parent compound already contains an amino group, this reaction is useful for creating more complex diarylamines or alkyl-aryl amines if the initial amino group is appropriately protected. nih.govnih.gov
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann coupling can be used to form C-N, C-O, or C-S bonds. It is particularly useful for coupling the aryl bromide with alcohols, amines, or thiols, often under harsher conditions than palladium-catalyzed methods but still providing a valuable synthetic route. nih.gov
| Cross-Coupling Reaction | Catalyst Type | Bond Formed | Role of 4-Amino-3-bromophenol HCl |
| Suzuki Coupling | Palladium | Carbon-Carbon (C-C) | Aryl bromide substrate |
| Buchwald-Hartwig Amination | Palladium | Carbon-Nitrogen (C-N) | Aryl bromide substrate |
| Ullmann Condensation | Copper | Carbon-Nitrogen (C-N), Carbon-Oxygen (C-O) | Aryl bromide substrate |
Contributions to the Synthesis of Functional Materials
The unique electronic and structural characteristics of this compound make it a valuable component in the design of novel functional materials.
This compound serves as a precursor for functionalized monomers used in the synthesis of high-performance polymers. The amino and hydroxyl groups are reactive sites for polycondensation reactions. Derivatives of 4-Amino-3-bromophenol can be used to create aromatic polyamides and polybenzoxazoles. researchgate.netrsc.org These classes of polymers are renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties, which make them suitable for demanding applications in the aerospace, electronics, and automotive industries. researchgate.net
| Polymer Class | Monomer Functionality | Key Properties |
| Aromatic Polyamides | Diamine (from the amino group) | High thermal stability, high strength |
| Polybenzoxazoles (PBO) | Amino-hydroxy monomer | Excellent thermal and oxidative stability, chemical resistance |
While specific studies on this compound may be limited, the principles of self-assembled monolayer (SAM) formation strongly suggest its utility in this area. Molecules with amino and thiol groups are widely used to form ordered, single-molecule-thick layers on surfaces, particularly gold. ocha.ac.jprsc.orgtugraz.at The amino group of 4-Amino-3-bromophenol, or a thiol group introduced via chemical modification, can act as an anchor to the substrate. The terminal functional groups (like the phenol) can then be used to control the surface properties (e.g., wettability) or to act as a reactive handle for immobilizing other molecules, such as proteins or DNA, which is crucial for the development of biosensors and other advanced surface-based devices. researchgate.net The formation of such amino-terminated monolayers is a key strategy for functionalizing surfaces in a controlled manner.
Intermediate in the Synthetic Development of Bioactive Compound Classes
The scaffold of 4-Amino-3-bromophenol is of significant interest in medicinal chemistry as an intermediate for various classes of bioactive compounds. researchgate.net Its derivatives have been explored for a range of therapeutic applications.
Research has shown that compounds derived from substituted aminophenols can exhibit potent biological activities. For example, derivatives have been investigated as:
Anticancer Agents: The benzoxazole core, which can be synthesized from this precursor, is found in many compounds with antitumor properties. researchgate.net
Antimicrobial Agents: The ability to introduce various substituents onto the aminophenol scaffold allows for the fine-tuning of its structure to target multidrug-resistant bacterial and fungal pathogens. glpbio.com
Enzyme Inhibitors: Bromophenol derivatives have been studied as probes and inhibitors for various enzymes. The functional groups can interact with amino acid residues in the active sites of enzymes through hydrogen bonding (amino and hydroxyl groups) and halogen bonding (bromo group), influencing binding affinity and specificity. This makes them valuable tools for studying enzyme mechanisms and for designing potent and selective inhibitors for therapeutic targets such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are relevant to diabetes. researchgate.net
Advanced Spectroscopic and Analytical Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Amino-3-bromophenol (B183259) hydrochloride by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical spectrum for 4-Amino-3-bromophenol, the aromatic protons resonate in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effects of the aromatic ring. The protons of the amine (-NH₂) and hydroxyl (-OH) groups are also observable, though their chemical shifts can vary depending on the solvent and concentration. The hydrochloride salt form would influence the chemical shift of protons near the resulting ammonium (B1175870) (-NH₃⁺) group.
¹³C NMR Spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum indicate the type of carbon atom (e.g., aromatic, bonded to an electronegative atom). Carbons attached to the bromine, oxygen, and nitrogen atoms will appear at characteristic downfield positions.
2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity. COSY reveals proton-proton couplings, helping to assign which protons are adjacent on the aromatic ring. HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to, confirming the C-H framework of the molecule.
Table 1: Predicted NMR Data for 4-Amino-3-bromophenol Moiety Note: Actual chemical shifts for the hydrochloride salt may vary based on solvent and experimental conditions. Data for related compounds such as 4-bromophenol (B116583) and 3-bromophenol (B21344) are used as a basis for prediction. chemicalbook.comchemicalbook.comchemicalbook.com
| Analysis Type | Atom | Predicted Chemical Shift (ppm) | Notes |
| ¹H NMR | Aromatic H | 6.5 - 7.5 | Three distinct signals expected for the aromatic protons, with splitting patterns determined by their coupling. |
| -OH Proton | Variable | Shift is dependent on solvent, temperature, and concentration. | |
| -NH₃⁺ Protons | Variable | Shift is dependent on solvent and pH. Likely to be a broad signal. | |
| ¹³C NMR | Aromatic C-OH | 150 - 160 | Carbon atom directly attached to the hydroxyl group. |
| Aromatic C-N | 140 - 150 | Carbon atom directly attached to the amino group. | |
| Aromatic C-Br | 110 - 120 | Carbon atom directly attached to the bromine atom. | |
| Aromatic C-H | 115 - 135 | Remaining carbon atoms in the aromatic ring. |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 4-Amino-3-bromophenol hydrochloride, the analysis would typically be performed on the free base, 4-Amino-3-bromophenol (C₆H₆BrNO).
The molecular weight of the free base is 188.02 g/mol , with an exact mass of approximately 186.963 Da. nih.gov The presence of bromine is highly characteristic in a mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a distinctive "M+2" peak, where two signals of almost equal intensity are separated by 2 m/z units, confirming the presence of a single bromine atom in the molecule.
Under electron ionization (EI), the molecule would undergo fragmentation, providing clues to its structure. Common fragmentation pathways would include the loss of the bromine atom, cleavage of the C-N or C-O bonds, and loss of small neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).
Table 2: Predicted Mass Spectrometry Data for 4-Amino-3-bromophenol uni.lunist.gov
| Ion/Fragment | Predicted m/z | Notes |
| [M]⁺ | ~187 / 189 | Molecular ion peak, showing the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br). |
| [M+H]⁺ | ~188 / 190 | Protonated molecular ion, common in soft ionization techniques like ESI or CI. Shows bromine isotopic pattern. |
| [M-Br]⁺ | ~108 | Loss of the bromine radical from the molecular ion. |
| [M-HCN]⁺ | ~160 / 162 | Loss of hydrogen cyanide from the molecular ion. |
| [M-CO]⁺ | ~159 / 161 | Loss of carbon monoxide from the molecular ion. |
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, UPLC, GC)
Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for analyzing non-volatile and thermally sensitive compounds like this compound. A reverse-phase (RP) method is typically employed. sielc.com In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with an acid (e.g., formic acid or phosphoric acid) or buffer added to ensure good peak shape and retention. sielc.comsielc.compom.go.id UPLC offers faster analysis times and higher resolution compared to traditional HPLC due to the use of smaller particle size columns. sielc.com
Gas Chromatography (GC) is generally less suitable for the direct analysis of the hydrochloride salt due to its low volatility and thermal instability. Analysis of the free base, 4-Amino-3-bromophenol, could be possible, but may require derivatization to increase its volatility and thermal stability, for example, by silylating the -OH and -NH₂ groups.
Table 3: Typical HPLC/UPLC Conditions for Analysis
| Parameter | Condition | Purpose |
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. pom.go.id |
| Mobile Phase | Acetonitrile / Buffered Water (e.g., pH 3-6) | Elutes the compound from the column. The organic/aqueous ratio controls retention time. pom.go.id |
| Detection | UV-Vis Detector (e.g., at 220 nm or 275 nm) | Quantifies the compound based on its absorbance of UV light. sielc.com |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the analysis and separation efficiency. pom.go.id |
| Column Temp. | 25 - 40 °C | Ensures reproducible retention times. pom.go.id |
Development of Spectrophotometric and Spectrofluorimetric Analytical Methodologies in Chemical Research
Spectrophotometric and spectrofluorimetric methods offer sensitive and often rapid means of quantification, which can be developed for specific research applications.
Spectrophotometry measures the absorption of light by a compound. For a compound like 4-Amino-3-bromophenol, this is typically done in the ultraviolet (UV) region. To enhance sensitivity and selectivity, especially in complex matrices, a derivatization reaction is often employed. For instance, aminophenols can react with reagents like ferric ions or specific aldehydes to form intensely colored products (chromophores) that absorb light in the visible spectrum, allowing for more specific detection. nih.govnih.gov This approach is applicable for determining halogen-substituted aminophenols. nih.gov
Spectrofluorimetry measures the fluorescence (emission of light) from a compound after it has absorbed light. This technique is generally more sensitive than spectrophotometry. While the native fluorescence of 4-Amino-3-bromophenol may be weak, it can potentially be enhanced. One common strategy is the use of a micellar system, such as sodium dodecyl sulphate, which can create a micro-environment that increases the fluorescence quantum yield of the analyte. nih.gov This avoids the need for chemical derivatization while providing high sensitivity. nih.gov
Table 4: Comparison of Spectrophotometric and Spectrofluorimetric Methods
| Feature | Spectrophotometry | Spectrofluorimetry |
| Principle | Measures light absorption by the analyte. | Measures light emission from an excited analyte. |
| Sensitivity | Generally lower (µM to mM range). | Generally higher (nM to µM range). nih.gov |
| Selectivity | Can be limited; often requires derivatization to form a specific chromophore. nih.gov | Higher intrinsic selectivity (fewer compounds fluoresce); can be enhanced by selecting specific excitation/emission wavelengths. |
| Typical Approach | Direct UV measurement or reaction with a reagent to form a colored product for visible light measurement. nih.gov | Measurement of native fluorescence or enhanced fluorescence in a micellar medium. nih.gov |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This provides a crucial check of a sample's purity and confirms that its empirical formula matches the theoretical formula. For this compound (C₆H₇BrClNO), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.
The results from an elemental analyzer are compared against these theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's identity and purity.
Table 5: Elemental Composition of this compound (C₆H₇BrClNO) Molecular Weight: 224.49 g/mol chemsrc.com
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Theoretical Mass Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 32.10 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.14 |
| Bromine | Br | 79.904 | 1 | 79.904 | 35.59 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.79 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.24 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.13 |
Theoretical and Computational Chemistry Studies of 4 Amino 3 Bromophenol Hydrochloride
Electronic Structure and Reactivity Predictions
Detailed quantum chemical calculations would be necessary to delineate the electronic structure of 4-Amino-3-bromophenol (B183259) hydrochloride. These calculations could map the electron density surface, identify the locations of highest and lowest electron density, and quantify the molecular electrostatic potential. Such information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack, thereby forecasting the compound's reactivity in various chemical environments. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing bromo group would be a key aspect of this analysis.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling could be employed to simulate potential reaction pathways involving 4-Amino-3-bromophenol hydrochloride. By mapping the potential energy surface for a given reaction, researchers can identify the most energetically favorable route from reactants to products. A critical component of this is transition state analysis, which involves locating and characterizing the high-energy transition state structures that connect reactants to intermediates or products. The energy barrier associated with the transition state determines the reaction rate. For instance, modeling the N-acetylation or O-alkylation of this molecule would provide valuable mechanistic insights.
Computational Modeling of Molecular Interactions and Recognition
Understanding how this compound interacts with other molecules is fundamental to predicting its behavior in solution and its potential for molecular recognition. Computational techniques such as molecular docking and molecular dynamics simulations could be used to model the non-covalent interactions (e.g., hydrogen bonding, halogen bonding, van der Waals forces) between this molecule and a target receptor or solvent. These models can predict binding affinities and preferred binding orientations, which are essential in fields like materials science and drug design. The presence of hydrogen bond donors (amino and hydroxyl groups) and a halogen atom suggests a rich potential for varied intermolecular interactions.
Without specific published research, any detailed data tables or in-depth findings remain speculative. The application of established computational chemistry methodologies would be required to generate the specific data needed for a thorough analysis as outlined.
Structure Reactivity Relationship Investigations of 4 Amino 3 Bromophenol Hydrochloride and Analogues
Comparative Reactivity with Positional Isomers and Substituted Derivatives
The reactivity of an aromatic compound is profoundly influenced by the nature and position of its substituents. In the case of aminophenols, the strongly activating and ortho-, para-directing amino (-NH2) and hydroxyl (-OH) groups dominate the reactivity, making the benzene (B151609) ring highly susceptible to electrophilic attack. The introduction of a halogen, such as bromine, introduces a deactivating inductive effect alongside a weakly activating resonance effect, further modulating the ring's reactivity.
To illustrate the expected differences in reactivity, consider the following hypothetical data for a typical electrophilic substitution reaction:
Table 1: Predicted Relative Rates of Electrophilic Substitution for Aminobromophenol Isomers
| Compound | Relative Position of Substituents | Predicted Relative Rate | Key Influencing Factors |
|---|---|---|---|
| 4-Amino-3-bromophenol (B183259) | -NH2 para to -OH, -Br ortho to -NH2 | Moderate | Strong activation by -NH2 and -OH, moderate steric hindrance from -Br. |
| 3-Amino-4-bromophenol | -NH2 meta to -OH, -Br para to -NH2 | Low | Conflicting directing effects of -NH2 and -OH, deactivation by -Br. |
| 2-Amino-5-bromophenol | -NH2 ortho to -OH, -Br meta to both | High | Reinforcing ortho-, para-directing effects of -NH2 and -OH. |
Inductive and Resonance Effects of Substituents on Reaction Outcomes
The electronic character of a substituent can be dissected into two primary components: inductive and resonance effects. The inductive effect is the transmission of charge through sigma bonds, while the resonance effect involves the delocalization of electrons through the pi system of the aromatic ring.
In 4-amino-3-bromophenol, the amino and hydroxyl groups are strong resonance electron-donating groups (EDGs) and are also inductively electron-withdrawing due to the electronegativity of nitrogen and oxygen. However, their resonance effect far outweighs their inductive effect, leading to a net activation of the benzene ring towards electrophilic substitution. The bromine atom, on the other hand, is inductively electron-withdrawing but a weak resonance electron-donating group. This combination of effects leads to a complex pattern of reactivity.
The Hammett equation provides a quantitative means to assess the electronic influence of substituents on reaction rates and equilibria. libretexts.org While a specific Hammett plot for the reactions of 4-amino-3-bromophenol is not available, the principles of linear free-energy relationships allow for predictions. Electron-donating groups generally lead to a negative reaction constant (ρ), indicating that the reaction is favored by increased electron density at the reaction center. Conversely, electron-withdrawing groups result in a positive ρ value.
The interplay of these effects can be seen in the pKa values of substituted phenols and anilines. Electron-withdrawing groups tend to increase the acidity (lower the pKa) of phenols and decrease the basicity (lower the pKa of the conjugate acid) of anilines. researchgate.net
Table 2: Influence of Substituent Electronic Effects on Reactivity
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |
|---|---|---|---|
| -NH2 | -I (Withdrawing) | +R (Donating) | Strongly Activating, Ortho, Para-Directing |
| -OH | -I (Withdrawing) | +R (Donating) | Strongly Activating, Ortho, Para-Directing |
| -Br | -I (Withdrawing) | +R (Weakly Donating) | Deactivating, Ortho, Para-Directing |
Steric Hindrance Considerations in Chemical Transformations
Steric hindrance, the spatial arrangement of atoms that impedes a chemical reaction, plays a crucial role in determining the regioselectivity and rate of reactions involving substituted aromatic compounds. In 4-amino-3-bromophenol, the bromine atom, being larger than hydrogen, can sterically hinder the approach of an electrophile to the positions ortho to it.
This "ortho effect" is a well-documented phenomenon where a substituent adjacent to the reaction center can influence the reaction rate and equilibrium through steric repulsion, in addition to its electronic effects. libretexts.org For instance, in the case of 4-amino-3-bromophenol, an electrophile would likely face significant steric hindrance if it were to attack the C2 position, which is ortho to both the bulky bromine atom and the amino group. This would favor substitution at the C6 position, which is ortho to the hydroxyl group and less sterically encumbered.
The impact of steric hindrance is also evident when comparing the reactivity of primary and secondary anilines. For example, the reaction of N-methylaniline is often significantly slower than that of aniline (B41778) due to the increased steric bulk around the nitrogen atom, which hinders the formation of the reaction intermediate. koreascience.kr
Table 3: Steric Hindrance Effects on Potential Reaction Sites of 4-Amino-3-bromophenol
| Potential Reaction Site | Adjacent Substituents | Predicted Level of Steric Hindrance | Likelihood of Attack |
|---|---|---|---|
| C2 | -NH2, -Br | High | Low |
| C5 | -OH, -Br | Moderate | Moderate |
| C6 | -OH | Low | High |
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems for Transformations Involving 4-Amino-3-bromophenol (B183259) Hydrochloride
The transformation of 4-Amino-3-bromophenol hydrochloride into more complex molecular architectures is a key area of research. The development of innovative catalytic systems is paramount to enhancing the efficiency, selectivity, and scope of these chemical conversions.
Current research efforts are leaning towards the use of transition metal catalysts, such as palladium and copper, to facilitate cross-coupling reactions. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds at the bromine-substituted position, opening up a vast chemical space for the synthesis of novel compounds. For instance, the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are being explored to functionalize the aryl bromide moiety of the molecule.
Furthermore, there is a growing interest in the development of heterogeneous catalysts for these transformations. Heterogeneous systems, where the catalyst is in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and recycling, which are crucial for industrial-scale applications. Nanoparticle-based catalysts, such as palladium nanoparticles supported on various materials like carbon, silica, or polymers, are being investigated for their high catalytic activity and stability in reactions involving substituted phenols.
The inherent reactivity of the amino and hydroxyl groups also presents opportunities for catalytic derivatization. Selective acylation, alkylation, and etherification reactions are being optimized using novel organocatalysts and Lewis acid catalysts to yield a diverse array of functionalized products.
A summary of potential catalytic transformations is presented in the table below:
| Catalytic Reaction | Catalyst Type | Potential Product Class |
| Suzuki-Miyaura Coupling | Palladium-based | Biaryl compounds |
| Heck Reaction | Palladium-based | Substituted styrenes |
| Buchwald-Hartwig Amination | Palladium- or Copper-based | Di- and tri-substituted anilines |
| Carbonylation | Palladium-based | Aromatic esters and amides |
| Reduction of the aryl bromide | Various reducing agents | 4-Aminophenol (B1666318) derivatives |
Expanding Synthetic Utility in Interdisciplinary Chemical Research
The unique substitution pattern of this compound makes it a valuable scaffold for the synthesis of compounds with potential applications in various interdisciplinary fields, most notably in medicinal chemistry and materials science.
In the realm of medicinal chemistry, the aminophenol core is a common feature in many biologically active molecules. The presence of the bromine atom provides a handle for further molecular elaboration, enabling the synthesis of libraries of compounds for drug discovery programs. For example, derivatives of 4-Amino-3-bromophenol are being investigated as precursors to kinase inhibitors, which are a class of drugs used in cancer therapy. The synthesis of novel heterocyclic compounds, such as benzoxazoles and benzothiazoles, from this compound is also a promising avenue of research, as these heterocycles are known to exhibit a wide range of pharmacological activities. A study on the synthesis of novel nitrogen-containing heterocycle bromophenols has highlighted the potential of these compounds in interacting with proteins like Keap1, which is involved in cellular defense against oxidative stress. nih.gov
In materials science, the focus is on synthesizing novel polymers and functional materials. The amino and hydroxyl groups of this compound can be utilized for polymerization reactions, leading to the formation of polyamides, polyimides, and polyesters with unique properties. The incorporation of the bromine atom can enhance the flame-retardant properties of these polymers or serve as a site for post-polymerization modification. There is also potential for the development of novel dyes and pigments with specific optical and electronic properties.
Advanced Process Development for Sustainable Chemical Manufacturing
The chemical industry is increasingly moving towards more sustainable and environmentally friendly manufacturing processes. For the production of this compound and its derivatives, this translates to the development of greener synthetic routes and the adoption of advanced manufacturing technologies.
One of the key areas of focus is the development of "green" synthetic methods that minimize waste, reduce energy consumption, and utilize less hazardous reagents. For instance, research is being conducted on the use of greener solvents, such as water or supercritical fluids, to replace traditional volatile organic compounds. Catalytic methods, as discussed earlier, also play a crucial role in sustainable manufacturing by enabling reactions to proceed under milder conditions with higher atom economy. A patent for the synthesis of a related compound, 3-amino-4-bromophenol, describes a process with a high yield that is suitable for industrial production, highlighting the importance of process optimization. researchgate.netacs.org
Process intensification is another critical aspect of sustainable chemical manufacturing. numberanalytics.comamarequip.comnumberanalytics.com This approach aims to develop smaller, more efficient, and safer production processes. The use of continuous flow reactors, for example, offers several advantages over traditional batch reactors, including better heat and mass transfer, improved reaction control, and the potential for in-line purification. acs.orgjlu.edu.cn The synthesis of aminophenol derivatives in continuous flow systems is an active area of research, with studies demonstrating significant reductions in reaction times and improvements in product yields. jlu.edu.cn
The table below outlines key strategies for the sustainable manufacturing of this compound:
| Sustainability Strategy | Approach | Potential Benefits |
| Green Chemistry | Use of greener solvents, atom-economical reactions, and renewable feedstocks. | Reduced environmental impact, lower costs, and improved safety. |
| Process Intensification | Adoption of continuous flow chemistry, microreactors, and integrated process units. numberanalytics.comamarequip.comnumberanalytics.com | Increased efficiency, smaller footprint, enhanced safety, and better product quality. |
| Catalysis | Development of highly active and recyclable catalysts. | Lower energy consumption, reduced waste, and improved selectivity. |
Innovations in Analytical Techniques for Complex Reaction Monitoring
The synthesis of complex molecules from this compound often involves multi-step reaction sequences with the potential for the formation of various intermediates and byproducts. Therefore, the development and implementation of advanced analytical techniques for real-time, in-situ reaction monitoring are crucial for process understanding, optimization, and control.
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful PAT tools that can provide real-time information on the concentration of reactants, intermediates, and products in a reaction mixture. spectroscopyonline.comyoutube.comyoutube.comresearchgate.netacs.org These techniques are non-invasive and can be implemented using fiber-optic probes, making them suitable for monitoring reactions in both laboratory and industrial settings.
The complexity of the spectral data obtained from these in-situ measurements often requires the use of chemometric methods for data analysis. csic.esspectroscopyonline.comresearchgate.net Chemometrics employs multivariate statistical techniques to extract meaningful information from complex chemical data. By building robust calibration models, it is possible to predict the concentrations of multiple components in a reaction mixture simultaneously. This allows for a deeper understanding of reaction kinetics, the identification of reaction endpoints, and the detection of any process deviations in real-time.
The table below summarizes advanced analytical techniques for monitoring reactions of this compound:
| Analytical Technique | Application | Advantages |
| In-situ FTIR Spectroscopy | Real-time monitoring of functional group changes. | Provides information on reaction kinetics and mechanism. youtube.comacs.org |
| In-situ Raman Spectroscopy | Monitoring of vibrational modes, particularly for aromatic systems. | Less sensitive to water, suitable for aqueous reaction media. youtube.com |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of reactants, intermediates, and products. | High resolution and sensitivity for complex mixtures. |
| Mass Spectrometry (MS) | Identification of unknown intermediates and byproducts. | Provides molecular weight and structural information. |
| Chemometrics | Multivariate data analysis of spectroscopic data. | Enables real-time prediction of multiple component concentrations. csic.esspectroscopyonline.comresearchgate.net |
Q & A
Basic: What are the recommended synthetic routes for 4-amino-3-bromophenol hydrochloride, and what key reaction conditions should be optimized?
Methodological Answer:
A two-step synthesis is typical:
Bromination : Introduce bromine at the meta position of a phenol derivative using electrophilic substitution. For example, treat 4-aminophenol with bromine (Br₂) in acetic acid under controlled temperature (0–5°C) to avoid over-bromination .
Hydrochloride Formation : React the brominated intermediate with hydrochloric acid (HCl) in ethanol or methanol, followed by recrystallization for purity.
Optimization Tips :
- Control reaction pH to prevent decomposition of the amine group.
- Use inert atmospheres (N₂/Ar) to avoid oxidation of the aromatic amine .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (C₆H₅BrClNO⁺, expected m/z: 234.91) .
- FTIR : Identify functional groups (N-H stretch ~3400 cm⁻¹, C-Br ~600 cm⁻¹) .
Advanced: How can researchers address instability or decomposition during storage of this compound?
Methodological Answer:
- Storage Conditions :
- Stability Monitoring :
Advanced: How should contradictory spectral data (e.g., overlapping NMR peaks) be resolved?
Methodological Answer:
- Decoupling Experiments : Suppress scalar coupling in ¹H NMR to simplify splitting patterns.
- Variable Temperature NMR : Adjust probe temperature to shift exchangeable protons (e.g., NH₃⁺) and reduce peak broadening .
- X-ray Crystallography : If crystals are obtainable, resolve 3D structure to confirm regiochemistry .
Advanced: What strategies enhance the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Buchwald-Hartwig Amination : Use Pd(OAc)₂/Xantphos catalyst with Cs₂CO₃ base in toluene at 110°C to couple aryl bromides with amines .
- Suzuki-Miyaura Coupling : Optimize with Pd(PPh₃)₄, K₂CO₃, and boronic acids in DMF/H₂O (3:1) at 80°C .
Note : Protect the amine group with Boc anhydride prior to coupling to prevent side reactions .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- First Aid : For skin contact, rinse with water for 15 min; seek medical attention if irritation persists .
Advanced: How can trace impurities (e.g., residual solvents or starting materials) be quantified?
Methodological Answer:
- GC-MS : Detect volatile impurities (e.g., residual acetic acid from synthesis) using a DB-5 column and He carrier gas.
- Elemental Analysis : Confirm stoichiometry (C: 30.6%, Br: 34.0%, N: 5.9%) to identify non-volatile contaminants .
- ICP-OES : Quantify heavy metal residues (e.g., Pd from catalysts) at ppm levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
